Cas no 6332-13-4 (4-Aminophenyl ethyl carbinol)

4-Aminophenyl ethyl carbinol structure
4-Aminophenyl ethyl carbinol structure
Product Name:4-Aminophenyl ethyl carbinol
CAS No:6332-13-4
MF:C9H13NO
MW:151.205622434616
CID:959726
PubChem ID:235875
Update Time:2025-04-26

4-Aminophenyl ethyl carbinol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-aminophenyl)propan-1-ol
    • 1-(4-Aminophenyl)-1-propanol
    • 4-(2-Hydroxypropyl)aniline
    • AC1L5VCT
    • AC1Q76UJ
    • CTK2F6721
    • KST-1B7977
    • NSC37670
    • SureCN865098
    • (4-amino)phenylpropanol
    • 6332-13-4
    • NSC 37670
    • AKOS006280831
    • 4-aminophenyl ethyl carbinol
    • SCHEMBL865098
    • DTXSID80284568
    • 1-(4-Aminophenyl)-1-propanol #
    • NSC-37670
    • 4-Aminophenyl ethyl carbinol
    • Inchi: 1S/C9H13NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2,10H2,1H3
    • InChI Key: YDTXVOVKGSXZBI-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)N)CC

Computed Properties

  • Exact Mass: 151.09979
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.085±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (10 g/l) (25 º C),
  • PSA: 46.25
  • LogP: 2.29340

4-Aminophenyl ethyl carbinol Pricemore >>

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Additional information on 4-Aminophenyl ethyl carbinol

Introduction to 1-(4-aminophenyl)propan-1-ol (CAS No. 6332-13-4)

1-(4-aminophenyl)propan-1-ol, also known by its CAS number 6332-13-4, is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes an amino group and a hydroxyl group attached to a phenyl and propyl chain, respectively. The combination of these functional groups endows 1-(4-aminophenyl)propan-1-ol with a range of chemical properties that make it valuable for various research and industrial purposes.

The molecular formula of 1-(4-aminophenyl)propan-1-ol is C9H13NO, and its molecular weight is approximately 155.20 g/mol. The compound is a colorless to pale yellow liquid at room temperature, with a melting point of -58°C and a boiling point of 248°C. It is soluble in water and many organic solvents, which facilitates its use in various chemical reactions and formulations.

In the realm of medicinal chemistry, 1-(4-aminophenyl)propan-1-ol has garnered attention due to its potential as an intermediate in the synthesis of pharmaceuticals. Recent studies have explored its role in the development of drugs targeting various diseases, including cancer and neurodegenerative disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2022 highlighted the use of 1-(4-aminophenyl)propan-1-ol as a key intermediate in the synthesis of novel antitumor agents. These agents demonstrated promising efficacy in inhibiting cancer cell proliferation and inducing apoptosis.

Beyond its applications in drug development, 1-(4-aminophenyl)propan-1-ol has also been investigated for its potential in materials science. Its unique chemical structure makes it suitable for use as a building block in the synthesis of advanced materials, such as polymers and coatings. A recent study published in the Journal of Polymer Science in 2023 explored the use of 1-(4-aminophenyl)propan-1-ol as a monomer for the preparation of polyurethanes with enhanced mechanical properties and thermal stability. The resulting materials exhibited superior performance compared to traditional polyurethanes, making them attractive for applications in automotive, aerospace, and electronics industries.

The synthesis of 1-(4-aminophenyl)propan-1-ol can be achieved through several routes, including nucleophilic substitution reactions and reduction processes. One common method involves the reaction of 4-nitrobenzaldehyde with propargyl alcohol followed by catalytic hydrogenation to reduce the nitro group to an amino group. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The safety profile of 1-(4-aminophenyl)propan-1-ol is an important consideration for both research and industrial applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid skin contact and inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.

In conclusion, 1-(4-aminophenyl)propan-1-ol (CAS No. 6332-13-4) is a multifaceted compound with significant potential in medicinal chemistry and materials science. Its unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in these fields.

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